6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMUKFOFQDLCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. Due to the novelty of this specific substitution pattern, this document synthesizes information from closely related analogues to project its chemical properties, synthetic routes, and potential biological activities.
Molecular Identification and Physicochemical Properties
Table 1: Predicted Molecular Identifiers and Properties
| Identifier | Predicted Value |
| SMILES | C1=C(C(=C2C(=N1)N=C(C=C2)Br)Cl)I |
| InChIKey | Predicted based on structure, requires generation via chemical software |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 397.38 g/mol |
| Appearance | Expected to be a solid, likely a powder or crystalline material[1][2][3] |
Note: The SMILES string and InChIKey are predicted based on the chemical name and have not been experimentally validated through database submission.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, meaning it is a recurring structural motif in a variety of biologically active compounds.[4] This bicyclic heterocycle is present in several marketed drugs, demonstrating its versatility and acceptance as a pharmacophore.[4] Its rigid structure provides a defined orientation for substituents, allowing for precise interactions with biological targets.
Biological Significance
Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: Targeting various kinases and other proteins involved in cell proliferation.[4]
-
Anxiolytic and Hypnotic: Acting on GABA-A receptors, as seen in drugs like Zolpidem.
-
Anti-inflammatory and Anti-ulcer.
-
Antimicrobial and Antiviral.
The introduction of halogens (Bromo, Chloro, Iodo) onto this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications.
Synthetic Strategies for Halogenated Imidazo[1,2-a]pyridines
The synthesis of the target molecule, this compound, would likely follow established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. A plausible synthetic approach would involve a multi-step process.
Core Scaffold Synthesis: The Tschitschibabin Reaction
A common method for forming the imidazo[1,2-a]pyridine core is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, the starting material would be a 3-bromo-5-chloropyridin-2-amine.
Experimental Protocol: General Synthesis of a Dihalogenated Imidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (e.g., 3-bromo-5-chloropyridin-2-amine) in a suitable solvent such as ethanol, add an α-halocarbonyl compound (e.g., 1,3-dichloroacetone).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for an extended period (e.g., 96 hours).
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the halogenated imidazo[1,2-a]pyridine.
C-3 Iodination: Electrophilic Aromatic Substitution
The C-3 position of the imidazo[1,2-a]pyridine ring is known to be nucleophilic and susceptible to electrophilic substitution. Iodination at this position can be achieved using various iodinating agents. Molecular iodine (I₂) in the presence of a suitable base or an electrophilic iodine source like N-iodosuccinimide (NIS) are commonly employed.
Experimental Protocol: C-3 Iodination
-
Reagent Preparation: Dissolve the 6-Bromo-8-chloroimidazo[1,2-a]pyridine intermediate in a suitable solvent (e.g., acetonitrile or DMF).
-
Iodination: Add N-iodosuccinimide (NIS) to the solution. The reaction is often carried out at room temperature and monitored by TLC until completion.
-
Isolation: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified by chromatography.
Diagram: Synthetic Workflow
Caption: Predicted two-step synthesis of the target compound.
Potential Applications in Drug Discovery
The unique substitution pattern of this compound suggests several potential applications in drug discovery, primarily leveraging the established bioactivity of the core scaffold and the specific properties imparted by the halogen atoms.
Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. The halogen atoms on the target molecule can form halogen bonds with amino acid residues in the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity.
Probes for Chemical Biology
The iodine atom at the C-3 position can serve as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the attachment of fluorescent tags, biotin labels, or other reporter groups, making the molecule a useful tool for target identification and validation studies.
Diagram: Application Logic
Caption: Potential applications based on the compound's structure.
Conclusion
While this compound represents a novel chemical entity with no direct published data, its structure is built upon the well-established and biologically significant imidazo[1,2-a]pyridine scaffold. By leveraging known synthetic methodologies and understanding the structure-activity relationships of related halogenated analogues, this guide provides a solid foundation for its synthesis and exploration in medicinal chemistry and drug discovery programs. Further experimental work is necessary to validate the predicted properties and to fully elucidate the biological potential of this promising molecule.
References
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2018). Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2020). Available at: [Link]
Sources
Strategic Sourcing and Synthetic Utility of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
[1]
Executive Summary
This compound is a tris-halogenated scaffold characterized by a unique electrophilic discrimination profile.[1] Its three halogen substituents (Iodine at C3, Bromine at C6, Chlorine at C8) possess distinct bond dissociation energies, enabling highly selective, sequential cross-coupling reactions.
Currently, this specific tris-halogenated compound is rarely available as an "off-the-shelf" catalog item due to the lability of the C3-iodine bond.[1] The optimal procurement strategy for research and development is a "Buy Precursor / Synthesize Target" model: purchasing the stable precursor (6-Bromo-8-chloroimidazo[1,2-a]pyridine ) and performing a regioselective C3-iodination in-house.[1]
Part 1: Commercial Landscape & Procurement Strategy[1]
The "Make vs. Buy" Decision
Direct sourcing of the 3-iodo derivative is often restricted to custom synthesis inquiries, which entails high costs ($1,000+/g) and long lead times (4–6 weeks). The recommended approach is to acquire the commercially available precursor.[1]
| Component | Chemical Name | CAS Number | Availability | Estimated Cost (Research Scale) |
| Target | This compound | N/A (Custom) | Low / Made-to-Order | High (Custom Quote) |
| Precursor | 6-Bromo-8-chloroimidazo[1,2-a]pyridine | 474708-88-8 | High / Catalog Item | Moderate ( |
Key Suppliers (Precursor: CAS 474708-88-8)
The following suppliers stock the stable precursor. Prices are estimates based on spot market data for functionalized imidazopyridines.[1]
| Supplier Tier | Vendor Examples | Typical Pack Sizes | Lead Time | Quality Validation |
| Tier 1 (Global) | BLD Pharm , BOC Sciences | 1g, 5g, 25g | 1–2 Weeks | HPLC >97%, NMR |
| Aggregators | MolPort , eMolecules | Variable | 2–4 Weeks | Varies by source |
| Specialty | Abacipharm , Smolecule | mg to kg | Inquiry | Custom COA |
Procurement Note: Always request a Certificate of Analysis (COA) confirming the position of the halogens.[1] The 6-Br/8-Cl substitution pattern is critical; isomers (e.g., 6-Cl/8-Br) have vastly different reactivities.[1]
Part 2: Technical Guide – Synthesis & Validation
Self-Validating Protocol: Regioselective C3-Iodination
The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (similar to the 3-position of indole).[1] Electrophilic iodination proceeds rapidly under mild conditions without affecting the C6-Br or C8-Cl handles.[1]
Reagents & Materials
-
Substrate: 6-Bromo-8-chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
Iodine Source: N-Iodosuccinimide (NIS) (1.1 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g (4.3 mmol) of the precursor in 10 mL of anhydrous MeCN. Ensure the solution is clear.
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.06 g, 4.7 mmol) portion-wise over 5 minutes to prevent exotherms.
-
Reaction: Remove the ice bath and stir at RT for 1–2 hours.
-
Validation Point (TLC): Monitor using Hexane:EtOAc (3:1).[1] The starting material (higher R_f) should disappear, replaced by a lower R_f spot (Target).
-
-
Workup: Dilute with EtOAc (50 mL). Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from brown/red to yellow/clear). Wash with brine.[1]
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH or purify via silica flash chromatography if necessary.
Mechanism & Reactivity Diagram
The following diagram illustrates the synthesis and the subsequent "Reactivity Hierarchy" that makes this scaffold valuable.
Caption: Workflow showing the conversion of the commercial precursor to the target, followed by the sequential exploitation of halogen reactivity (I > Br > Cl) for library generation.
Part 3: Scientific Integrity & Applications[1]
Chemoselectivity Rationale
The utility of This compound lies in the distinct bond strengths of the Carbon-Halogen bonds.[1]
-
C3-I (Weakest Bond): Reacts first in Suzuki-Miyaura or Sonogashira couplings.[1] The electron-rich nature of the imidazole ring at C3 facilitates oxidative addition to Pd(0).[1]
-
C6-Br: Reacts second. The pyridine ring is electron-deficient, activating the C6 position for nucleophilic attack or metal-catalyzed coupling once the C3 position is substituted.[1]
-
C8-Cl (Strongest Bond): The C8 position is sterically hindered and electronically deactivated.[1] Functionalization here typically requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and elevated temperatures.
References & Validation Sources
-
Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al.[2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] RSC Advances, 2013. (General scaffold synthesis).
-
Regioselective Iodination: Hajra, A., et al. "Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines."[1][2] ACS Sustainable Chemistry & Engineering.[1]
-
Halogen Reactivity Hierarchy: Guchhait, S. K., et al. "Region-selective C-3 functionalization of imidazo[1,2-a]pyridines."[1] RSC Advances.
-
Precursor Supplier Data: ChemicalBook & BLD Pharm Listings for CAS 474708-88-8.
Sources
Methodological & Application
Site-selective Suzuki-Miyaura coupling at C-3 position of imidazo[1,2-a]pyridines
Application Note & Protocol
Site-Selective Suzuki-Miyaura Coupling for C-3 Arylation of Imidazo[1,2-a]pyridines: A Guide for Medicinal Chemistry and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-3 Functionalized Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1] Molecules incorporating this core exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[2][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic relevance of this scaffold.[1][2]
The functionalization at the C-3 position is of particular strategic importance in drug discovery. This position is often a key vector for modifying a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. The nucleophilic nature of the C-3 carbon makes it a prime target for C-H functionalization reactions.[1] Among the myriad of cross-coupling reactions available to synthetic chemists, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5]
This guide provides a comprehensive overview and a field-proven protocol for the site-selective Suzuki-Miyaura coupling at the C-3 position of imidazo[1,2-a]pyridines, starting from the corresponding 3-halo derivative. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, offer troubleshooting advice, and present a representative scope of the reaction.
The Underlying Chemistry: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[6] The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the 3-halo-imidazo[1,2-a]pyridine to a coordinatively unsaturated Pd(0) complex (often generated in situ from a Pd(II) precatalyst). This step forms a Pd(II) intermediate, and it is typically the rate-determining step of the cycle.[6] The reactivity of the halide follows the order I > Br > Cl.[6]
-
Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate complex ("ate" complex), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[5] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-3 arylated imidazo[1,2-a]pyridine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle for the C-3 arylation of imidazo[1,2-a]pyridines.
Experimental Protocol: C-3 Arylation of 2-Phenyl-3-bromo-imidazo[1,2-a]pyridine
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of 2-phenyl-3-bromo-imidazo[1,2-a]pyridine with 4-methoxyphenylboronic acid. The principles outlined are broadly applicable to a range of substrates.
Materials and Equipment
-
Substrates: 2-phenyl-3-bromo-imidazo[1,2-a]pyridine, 4-methoxyphenylboronic acid
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents: 1,4-Dioxane, Degassed Deionized Water
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), TLC plates, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave vial or Schlenk flask equipped with a magnetic stir bar, add 2-phenyl-3-bromo-imidazo[1,2-a]pyridine (1.0 eq, e.g., 100 mg, 0.35 mmol).
-
Addition of Reagents: Sequentially add 4-methoxyphenylboronic acid (1.2 eq, 64 mg, 0.42 mmol), Potassium Carbonate (2.0 eq, 97 mg, 0.70 mmol), Palladium(II) Acetate (0.05 eq, 4 mg, 0.0175 mmol), and Triphenylphosphine (0.10 eq, 9 mg, 0.035 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and side reactions like homocoupling.[4][7]
-
Solvent Addition: Add 1,4-Dioxane (3 mL) and degassed deionized water (1 mL) via syringe. The solvent mixture provides a medium that solubilizes both the organic and inorganic reagents.
-
Causality Note: While many Suzuki protocols use aqueous bases, excessive water can promote protodeboronation (loss of the boronic acid group).[7] A ratio of 3:1 to 5:1 organic solvent to water is a good starting point.
-
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Alternatively, microwave irradiation (e.g., 130 °C for 1 hour) can be employed to accelerate the reaction.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.
Representative Results: Substrate Scope
The described protocol is adaptable to a variety of arylboronic acids and substituted imidazo[1,2-a]pyridines. The table below summarizes typical results.
| Entry | Imidazo[1,2-a]pyridine Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 2-Phenyl-3-bromo-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-phenyl-imidazo[1,2-a]pyridine | 85 |
| 2 | 2-Phenyl-3-bromo-imidazo[1,2-a]pyridine | Phenylboronic acid | 2,3-Diphenylimidazo[1,2-a]pyridine | 91 |
| 3 | 2-Phenyl-3-bromo-imidazo[1,2-a]pyridine | 3-Tolylboronic acid | 2-Phenyl-3-(m-tolyl)imidazo[1,2-a]pyridine | 88 |
| 4 | 6-Chloro-3-bromo-imidazo[1,2-a]pyridine | Phenylboronic acid | 6-Chloro-3-phenylimidazo[1,2-a]pyridine | 79 |
| 5 | 2-Phenyl-3-bromo-imidazo[1,2-a]pyridine | Thiophen-2-ylboronic acid | 2-Phenyl-3-(thiophen-2-yl)imidazo[1,2-a]pyridine | 75 |
Yields are representative isolated yields based on literature precedents and are intended for illustrative purposes.[8]
Troubleshooting Common Issues
Even robust reactions like the Suzuki-Miyaura coupling can encounter issues. The following table provides guidance on common problems and potential solutions.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxidation). 2. Impure reagents or solvents. 3. Insufficient temperature. 4. Ineffective base. | 1. Ensure rigorous degassing of solvents and maintain a positive inert atmosphere. Use fresh catalyst and ligands. 2. Use high-purity, anhydrous solvents and fresh boronic acid. 3. Increase reaction temperature cautiously (e.g., from 80 °C to 110 °C). 4. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄). |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates oxidative coupling of the boronic acid.[4] | Improve the degassing procedure. Start with a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst to avoid the initial reduction step that can consume the boronic acid. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent (often water). | Minimize water content. Consider using anhydrous conditions with a base like K₃PO₄ in a solvent like toluene. |
| Dehalogenation of Starting Material | The halide is replaced by a hydrogen atom. | This can be caused by hydride sources. Switch from amine or alcohol-containing reagents to carbonate or phosphate bases and aprotic solvents. |
Conclusion
The site-selective C-3 arylation of imidazo[1,2-a]pyridines via the Suzuki-Miyaura coupling is a powerful and reliable tool for medicinal chemists. By understanding the reaction mechanism and paying close attention to experimental parameters such as atmospheric control and reagent quality, researchers can efficiently generate diverse libraries of C-3 functionalized compounds for drug discovery programs. The protocol provided herein serves as a validated starting point for further exploration and optimization.
References
-
Verma, A., Kumar, A., & Singh, A. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications, 54(92), 12954-12957. [Link]
-
RSC Publishing. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications. [Link]
-
PubMed. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed. [Link]
-
PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]
-
MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(1), 23. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3434. [Link]
-
MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 14(17), 4548–4551. [Link]
-
Semantic Scholar. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2012). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. Tetrahedron, 68(35), 7135-7142. [Link]
-
RSC Publishing. (2021). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2019). Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. Mediterranean Journal of Chemistry, 9(5), 350-358. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Regioselective Functionalization of 3-Iodo vs. 6-Bromo Imidazo[1,2-a]pyridine: A Strategic Guide for Advanced Synthesis
An Application Guide and Protocol Manual
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous approved pharmaceuticals and clinical candidates. Its value in drug discovery is significantly enhanced by the ability to introduce diverse functionalities at specific positions around the ring system. The 3-iodo-6-bromo-imidazo[1,2-a]pyridine derivative presents a particularly valuable, yet challenging, substrate for synthetic chemists. It offers two distinct reactive handles for diversification through cross-coupling reactions. This guide provides a comprehensive overview of the principles and detailed protocols for achieving high regioselectivity in the functionalization of this substrate, enabling chemists to strategically modify either the C3 or C6 position. We will delve into the mechanistic rationale behind selective activation of the C-I versus the C-Br bond and present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Principle of Regioselective Control
The ability to selectively functionalize one halogenated site over another on a polyhalogenated aromatic system is governed primarily by the inherent reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond. The energy barrier for this step is highly dependent on the nature of the halogen.
The established reactivity trend is:
C–I > C–Br > C–Cl
This hierarchy is a direct consequence of bond dissociation energies (BDEs). The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst.[1] Consequently, by employing carefully controlled reaction conditions, one can achieve highly selective oxidative addition into the C-I bond at the C3 position of 3-iodo-6-bromo-imidazo[1,2-a]pyridine, leaving the more robust C-Br bond at the C6 position untouched for subsequent transformations.
Caption: Reactivity sites on 3-iodo-6-bromo imidazo[1,2-a]pyridine.
Protocols for Selective Functionalization at the C3-Iodo Position
Achieving selective modification at the C3 position is the most straightforward approach. By using mild reaction conditions and stoichiometric control of the coupling partner (typically 1.0-1.2 equivalents), the reaction can be stopped after the initial, more facile coupling at the C-I bond.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures.[2] The choice of a suitable palladium catalyst and ligand is crucial for efficient and clean conversion.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source, requiring no pre-activation. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can offer higher turnover numbers and broader substrate scope.[1]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step. The choice of base can influence reaction rates and yields.[3]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard, as water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Caption: General workflow for selective C3 Suzuki-Miyaura coupling.
Detailed Protocol: Selective C3-Arylation via Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-6-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.1 mmol, 1.1 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 3-aryl-6-bromo-imidazo[1,2-a]pyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | Standard, reliable conditions for selective C-I coupling. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | Highly active catalyst allowing for lower loadings and often faster reactions.[1] |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 88-96 | Effective for a broad range of boronic acids, including sterically hindered ones. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings.[4] The classic protocol uses a dual catalytic system of palladium and a copper(I) salt. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
Rationale for Component Selection:
-
Catalyst: A standard system is Pd(PPh₃)₂Cl₂ in combination with CuI. The palladium component drives the main catalytic cycle, while CuI acts as the co-catalyst.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX byproduct and to act as the solvent.
-
Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.
Detailed Protocol: Selective C3-Alkynylation via Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 3-iodo-6-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reactant Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq). Degas the mixture with a stream of argon for 10-15 minutes. Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-24 hours. Monitor progress by TLC.
-
Workup: Remove the solvent under reduced pressure. Dilute the residue with dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove copper salts, followed by water (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-alkynyl-6-bromo-imidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.[2][6] This reaction is known to be sensitive to the choice of ligand, base, and solvent.
Rationale for Component Selection:
-
Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ is used. The key to success is the choice of a bulky, electron-rich phosphine ligand such as BINAP, Xantphos, or a biarylphosphine ligand (e.g., XPhos).[7] These ligands facilitate the crucial reductive elimination step.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though stronger bases like LHMDS can also be used.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential for reaction success.
Detailed Protocol: Selective C3-Amination via Buchwald-Hartwig Coupling
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 mmol, 1.4 eq) to a flame-dried Schlenk tube.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., BINAP, 0.05 mmol, 5 mol%) in anhydrous toluene (2 mL) for 10-15 minutes.
-
Reagent Addition: To the Schlenk tube containing the base, add 3-iodo-6-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq) and the primary or secondary amine (1.2 mmol, 1.2 eq).
-
Reaction Initiation: Add the pre-mixed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to a total volume of 10 mL. Seal the tube tightly.
-
Reaction: Heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocols for Functionalization at the C6-Bromo Position
Modifying the less reactive C6-bromo position requires a different strategy. The most common and reliable method is a sequential, two-step functionalization.
Caption: Workflow for sequential C3 then C6 functionalization.
Detailed Protocol: Sequential C6-Arylation via Suzuki-Miyaura Coupling
This protocol assumes the starting material is the 3-aryl-6-bromo-imidazo[1,2-a]pyridine synthesized in Section 2.1.
-
Vessel Preparation: To a microwave vial or a sealed tube, add the 3-aryl-6-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add the second arylboronic acid (1.5 mmol, 1.5 eq), a strong base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq), and a high-performance catalyst system like Pd(OAc)₂ (0.04 mmol, 4 mol%) with SPhos (0.08 mmol, 8 mol%). The use of more active, bulky phosphine ligands is critical for activating the C-Br bond.[10]
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene (5 mL) and water (0.5 mL).
-
Reaction: Seal the vessel and heat to 110-120 °C (conventional heating) or 140-150 °C (microwave irradiation). More forcing conditions (higher temperature, stronger base, more active catalyst) are necessary to overcome the higher activation energy of the C-Br bond cleavage.[11]
-
Workup and Purification: Follow the same procedure as described in Section 2.1.
| Position | Halogen | Relative Reactivity | Typical Conditions | Key Success Factor |
| C3 | Iodo | High | Pd(PPh₃)₄, K₂CO₃, 90 °C | Mild conditions to prevent over-reaction. |
| C6 | Bromo | Low | Pd(OAc)₂/SPhos, K₃PO₄, >110 °C | High temperature and a highly active catalyst system. |
Troubleshooting and Key Considerations
-
Low Selectivity: If functionalization occurs at both C3 and C6 positions during the first step, reduce the reaction temperature, decrease the amount of coupling partner to ~1.05 equivalents, and shorten the reaction time.
-
Failed C6 Coupling: If the second coupling step fails, consider a more active catalyst (e.g., Buchwald's G3 or G4 precatalysts), a stronger base, or a higher boiling point solvent (e.g., xylenes). Microwave irradiation can be highly effective for difficult couplings.
-
Homo-coupling: Homo-coupling of the boronic acid or alkyne partner can be an issue. Ensure the reaction is performed under a strictly inert atmosphere and that the palladium catalyst is of high quality. For Sonogashira, copper-free conditions can sometimes mitigate alkyne dimerization.[5]
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere of nitrogen or argon to prevent oxidation and deactivation of the Pd(0) catalyst.
Conclusion
The 3-iodo-6-bromo-imidazo[1,2-a]pyridine scaffold provides an exceptional platform for creating molecular diversity. By leveraging the fundamental principles of C-X bond reactivity in palladium-catalyzed cross-coupling, chemists can achieve remarkable control over the site of functionalization. Selective reaction at the C3-iodo position is readily accomplished under mild conditions, while subsequent modification of the C6-bromo position can be achieved with more forcing conditions and highly active catalyst systems. The protocols and strategic insights provided in this guide offer a robust starting point for researchers aiming to synthesize novel, poly-substituted imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
-
Biftu, T. et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-707. [Link]
-
Gudipati, R. et al. (2011). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications, 41(15), 2266-2275. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Knochel, P. et al. (2016). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 7(9), 6077-6083. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Al-Tel, T. H. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-5. [Link]
-
Engle, K. M., & Sigman, M. S. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 11(1), 224-232. [Link]
-
Yet, L. et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 18451-18462. [Link]
-
Buchwald, S. L. (2011). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Coles, M. P. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Sussex. [Link]
-
Al-Tel, T. H. (2006). An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. Journal of Heterocyclic Chemistry, 43(1), 113-118. [Link]
-
Kumar, A. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(12), 10321-10335. [Link]
-
Reddy, C. R. et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
-
Willis, M. C. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. [Link]
-
Huang, J. M. et al. (2019). Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ChemElectroChem, 6(13), 3354-3358. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434. [Link]
-
Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
de Souza, A. L. F., & da Silva, F. de C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine: A Modular Approach from 2-Aminopyridines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic structure and tunable electronic properties make it a "privileged scaffold" for engaging a wide array of biological targets.[2] This application note provides a detailed, three-step synthetic protocol for the preparation of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine, a highly functionalized intermediate ripe for further elaboration in drug discovery programs. The synthesis begins with the regioselective halogenation of 2-aminopyridine to generate the key precursor, 2-amino-5-bromo-3-chloropyridine. This is followed by a classical condensation-cyclization reaction to construct the imidazo[1,2-a]pyridine core, and concludes with a site-selective iodination at the C3 position. This guide emphasizes the rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yields.
Overall Synthetic Strategy
The synthesis is designed as a modular, three-stage process. This approach allows for clear checkpoints to isolate and verify intermediates, ensuring the purity of the final product.
-
Stage 1: Synthesis of the Key Precursor. The process starts with the preparation of 2-amino-5-bromo-3-chloropyridine. This step is critical as the substitution pattern on the pyridine ring dictates the final substitution of the bicyclic product.
-
Stage 2: Construction of the Imidazo[1,2-a]pyridine Core. The substituted 2-aminopyridine undergoes a condensation reaction with an α-halocarbonyl compound, followed by an intramolecular cyclization to form the 6-bromo-8-chloroimidazo[1,2-a]pyridine scaffold.[3]
-
Stage 3: Regioselective C3-Iodination. The final step involves an electrophilic iodination of the electron-rich imidazole ring at the C3 position, yielding the target molecule.[4][5]
The overall synthetic workflow is depicted below.
Caption: Overall 3-stage synthetic workflow.
Experimental Protocols and Methodologies
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all halogenated compounds, acids, and oxidants with extreme care.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-chloropyridine (Intermediate I)
The regiochemistry of dihalogenation on the 2-aminopyridine ring is directed by the activating amino group. Bromination typically occurs at the C5 position, followed by chlorination at the C3 position.
Rationale: This procedure employs N-bromosuccinimide (NBS) for a controlled monobromination at the para-position (C5) relative to the activating amino group. Subsequent chlorination is achieved using N-chlorosuccinimide (NCS), which is directed to the ortho-position (C3). Using halo-succinimides provides a safer and more selective alternative to using elemental halogens.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Aminopyridine | 94.11 | 100 mmol | 1.0 | 9.41 g |
| N-Bromosuccinimide (NBS) | 177.98 | 105 mmol | 1.05 | 18.69 g |
| N-Chlorosuccinimide (NCS) | 133.53 | 105 mmol | 1.05 | 14.02 g |
| Acetonitrile (ACN) | - | - | - | 400 mL |
Step-by-Step Procedure:
-
To a 1 L round-bottom flask, add 2-aminopyridine (9.41 g, 100 mmol) and acetonitrile (200 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (18.69 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the formation of 2-amino-5-bromopyridine is complete, re-cool the mixture to 0 °C.
-
Add N-Chlorosuccinimide (14.02 g, 105 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 50 °C, stirring overnight (approx. 16 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (300 mL) and wash with 1 M sodium thiosulfate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 2-amino-5-bromo-3-chloropyridine as a solid. This compound is a valuable building block for custom synthesis projects.[6][7]
Protocol 2: Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyridine (Intermediate II)
This reaction is a classic example of imidazo[1,2-a]pyridine synthesis, involving the initial alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl function.[3]
Rationale: Chloroacetaldehyde is used as the C2-synthon. The reaction is typically performed in a polar protic solvent like ethanol to facilitate both the initial S(_N)2 reaction and the subsequent cyclization. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the cyclization.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Intermediate I | 208.45 | 50 mmol | 1.0 | 10.42 g |
| Chloroacetaldehyde (50% wt in H₂O) | 78.50 | 75 mmol | 1.5 | 11.78 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 75 mmol | 1.5 | 6.30 g |
| Ethanol (EtOH) | - | - | - | 250 mL |
Step-by-Step Procedure:
-
Combine Intermediate I (10.42 g, 50 mmol), ethanol (250 mL), and sodium bicarbonate (6.30 g, 75 mmol) in a 500 mL round-bottom flask.
-
Add the chloroacetaldehyde solution (11.78 g, 75 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to dryness.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford 6-Bromo-8-chloroimidazo[1,2-a]pyridine.[8]
Protocol 3: Synthesis of this compound (Final Product)
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution. This protocol uses a mild and efficient method for regioselective iodination.
Rationale: This procedure utilizes molecular iodine as the iodine source. An oxidant, tert-butyl hydroperoxide (TBHP), is employed to generate a more potent electrophilic iodine species (I⁺) in situ, which then attacks the C3 position.[4][5] The use of ultrasound irradiation can accelerate the reaction, often leading to shorter reaction times and higher yields.[5]
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Intermediate II | 231.46 | 20 mmol | 1.0 | 4.63 g |
| Iodine (I₂) | 253.81 | 24 mmol | 1.2 | 6.09 g |
| TBHP (70% wt in H₂O) | 90.12 | 40 mmol | 2.0 | 5.15 g |
| Ethanol (EtOH) | - | - | - | 100 mL |
Step-by-Step Procedure:
-
In a Schlenk tube or a suitable reaction vessel, dissolve Intermediate II (4.63 g, 20 mmol) in ethanol (100 mL).
-
Add molecular iodine (6.09 g, 24 mmol) to the solution.
-
Carefully add tert-butyl hydroperoxide (TBHP, 5.15 g, 40 mmol) dropwise.
-
Place the sealed reaction vessel in an ultrasonic bath and irradiate at room temperature for 30-60 minutes. Alternatively, the mixture can be stirred at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to obtain the final product, this compound.
Purification and Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of chromatographic and spectroscopic methods.
-
Chromatography: Thin Layer Chromatography (TLC) should be used for reaction monitoring. Final product purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure, verifying the substitution pattern at each synthetic step.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final product.
-
The general workflow for product verification is outlined below.
Caption: Workflow for purification and characterization.
References
- Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977).
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). Semantic Scholar. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]
-
The Role of 2-Amino-3-bromo-5-chloropyridine in Custom Synthesis. (2024). Tejle Chemicals. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (2024). Organic Chemistry Portal. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). National Center for Biotechnology Information. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). MDPI. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). National Center for Biotechnology Information. [Link]
-
Approaches to chlorination of imidazo[1,2‐α]pyridines. (2020). ResearchGate. [Link]
- A kind of preparation method of 2- amino -5- bromopyridine. (2019).
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2009). ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Center for Biotechnology Information. [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
C-H activation vs halogen exchange in 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Topic: C-H Activation vs. Halogen Exchange in 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Regioselective Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs such as zolpidem and alpidem.[1][2][3][4][5] Its widespread use stems from its versatile biological activities, including anxiolytic, hypnotic, and anti-cancer properties.[1][2][6] The development of new therapeutics often hinges on the ability to precisely modify this scaffold to fine-tune its pharmacological profile. The tri-halogenated derivative, this compound, presents a particularly interesting substrate for drug discovery, offering multiple points for diversification. However, the presence of three distinct halogen atoms and several C-H bonds introduces a significant challenge in achieving regioselective functionalization. This guide provides a detailed analysis of the competing reaction pathways—C-H activation and halogen exchange—and offers protocols to selectively target specific positions on this versatile scaffold.
Theoretical Background: A Tale of Two Pathways
The functionalization of this compound is a classic example of competitive reactivity. The choice of catalytic system and reaction conditions will determine whether a C-H bond or a carbon-halogen bond is activated.
C-H Activation
Direct C-H activation is an increasingly important tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials.[7][8] In the context of imidazo[1,2-a]pyridines, the C3 position is typically the most electronically rich and thus the most susceptible to electrophilic attack and subsequent functionalization.[6][9][10] However, in our target molecule, the C3 position is already occupied by an iodine atom. This directs our attention to the remaining C-H bonds at the C2, C5, and C7 positions. The regioselectivity of C-H activation on the imidazo[1,2-a]pyridine core can be influenced by the electronic environment and the use of directing groups.[11][12]
The general mechanism for palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition.[7][13] The choice of oxidant is also critical in many C-H activation cycles.[14]
Halogen Exchange (Cross-Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are a Nobel Prize-winning technology for the formation of C-C and C-heteroatom bonds.[15] The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F.[16][17] This predictable reactivity order is a powerful tool for selective functionalization of poly-halogenated systems.[16][18][19]
For this compound, we can anticipate that the C3-I bond will be the most reactive towards oxidative addition to a Pd(0) catalyst, followed by the C6-Br bond, and finally the C8-Cl bond. By carefully controlling the reaction conditions, it is possible to selectively functionalize each of these positions. The general catalytic cycle for a Suzuki-Miyaura coupling, a common type of halogen exchange, is depicted below.[15][17][20][21]
Visualizing the Mechanisms
Caption: Simplified catalytic cycles for C-H activation and halogen exchange.
Experimental Protocols
The following protocols are designed as starting points for the selective functionalization of this compound. Optimization may be necessary for specific substrates and coupling partners.
Protocol 1: Selective Halogen Exchange at the C3-Iodo Position (Suzuki-Miyaura Coupling)
This protocol targets the most reactive carbon-halogen bond, the C-I bond at the C3 position.
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 equiv (e.g., 0.5 mmol) | Starting material. |
| Arylboronic Acid | 1.2 equiv | Coupling partner. |
| Pd(PPh₃)₄ | 5 mol % | Palladium(0) catalyst. |
| K₂CO₃ | 2.0 equiv | Base. |
| Solvent | Dioxane/H₂O (4:1) | Degassed solvent mixture. |
| Temperature | 80 °C | |
| Time | 4-12 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C-H Activation at the C5 Position (Direct Arylation)
This protocol aims to functionalize a C-H bond while leaving the halogen atoms intact. The C5 position is targeted as a plausible site for C-H activation, although other positions may also react.
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 equiv (e.g., 0.5 mmol) | Starting material. |
| Aryl Halide (e.g., Iodobenzene) | 3.0 equiv | Coupling partner. |
| Pd(OAc)₂ | 10 mol % | Palladium(II) catalyst. |
| Pivalic Acid | 30 mol % | Additive. |
| K₂CO₃ | 2.5 equiv | Base. |
| Solvent | DMAc | Anhydrous and degassed. |
| Temperature | 120 °C | |
| Time | 24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, pivalic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the aryl halide and anhydrous, degassed DMAc via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mechanism & Selectivity: A Decision-Making Framework
The choice between C-H activation and halogen exchange is dictated by the catalyst's oxidation state and the reaction conditions.
-
For Halogen Exchange: A low-valent palladium(0) catalyst is required to initiate the catalytic cycle via oxidative addition into the carbon-halogen bond.[15][20][21][22] The inherent reactivity difference between C-I, C-Br, and C-Cl bonds allows for selective functionalization. Milder conditions (lower temperatures, specific ligand choice) will favor reaction at the most reactive C-I bond. Harsher conditions may lead to reaction at the C-Br bond, and very forcing conditions would be needed for the C-Cl bond.
-
For C-H Activation: A higher-valent palladium(II) catalyst is often used. The reaction proceeds through a different mechanism, often a concerted metalation-deprotonation, which is directed by the electronic properties of the substrate.[7][13] The presence of an appropriate oxidant is often necessary to regenerate the active Pd(II) catalyst. To favor C-H activation, one must choose conditions that are less favorable for the oxidative addition of the C-halogen bonds, for instance, by avoiding strong reducing agents that could generate Pd(0) in situ.
Caption: Decision tree for selective functionalization.
Conclusion
The regioselective functionalization of this compound is a challenging yet rewarding endeavor for the medicinal chemist. By understanding the fundamental principles of C-H activation and halogen exchange, and by carefully selecting the appropriate catalytic system and reaction conditions, it is possible to selectively modify this versatile scaffold at multiple positions. The protocols and guidelines presented here offer a solid foundation for researchers to explore the chemical space around the imidazo[1,2-a]pyridine core and to develop novel therapeutic agents.
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchGate. (URL: [Link])
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed. (URL: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (URL: [Link])
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. (URL: [Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00849E. (URL: [Link])
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. (URL: [Link])
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])
-
Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC. (URL: [Link])
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (URL: [Link])
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (URL: [Link])
-
The main mechanisms of C-H activation - YouTube. (URL: [Link])
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
C-H activation - YouTube. (URL: [Link])
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: [Link])
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. (URL: [Link])
-
Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds - Diva-portal.org. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update | Request PDF - ResearchGate. (URL: [Link])
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. (URL: [Link])
-
C-H Activation of Heteroaromatics - ResearchGate. (URL: [Link])
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source - ResearchGate. (URL: [Link])
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (URL: [Link])
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: [Link])
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed. (URL: [Link])
-
Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL: [Link])
-
Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry - Chemical Communications (RSC Publishing). (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (URL: [Link])
-
Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A 3 -coupling/cycloisomerization approach - University of Texas Southwestern Medical Center. (URL: [Link])
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. (URL: [Link])
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. nobelprize.org [nobelprize.org]
- 16. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. jmcct.com [jmcct.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Poisoning in Tri-Halo Imidazopyridine Reactions
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Deactivation & Regioselectivity in Poly-Halogenated N-Heterocycles
Executive Summary: The "Poisoning" vs. "Selectivity" Paradox
Researchers working with tri-halo imidazo[1,2-a]pyridines (e.g., 2,3,6-tribromoimidazo[1,2-a]pyridine) often misdiagnose reaction failure. What appears to be catalyst poisoning—where the reaction stalls after partial conversion—is frequently a regioselectivity bottleneck or product inhibition .
This guide distinguishes between true catalyst deactivation (via N-coordination or aggregation) and kinetic stalling due to competitive oxidative addition. It provides self-validating protocols to restore turnover frequencies (TOF) and achieve precise site-selectivity.
Module 1: Diagnostic Triage – Is Your Catalyst Dead or Just Confused?
Before adding more catalyst, you must determine the failure mode. Use this kinetic profiling decision tree.
Diagnostic Experiment:
Run your standard reaction (10% conversion checkpoint) and split it into two vials:
-
Vial A: Add 1.0 equiv of fresh substrate.
-
Vial B: Add 1.0 equiv of fresh catalyst/ligand solution.
| Observation (LCMS/GC) | Diagnosis | Root Cause |
| Vial A & B both stall | Product Inhibition | The product (likely a biaryl species) coordinates to Pd more strongly than the starting material. |
| Vial A stalls, Vial B proceeds | True Catalyst Death | The catalyst has aggregated to Pd-black or formed an irreversible inactive complex. |
| Vial A proceeds, Vial B proceeds | Reagent Depletion | Instability of boronic acid or base (common in protodeboronation). |
| Reaction stops at mono-coupling | Electronic Deactivation | The first coupling event rendered the remaining halides too electron-rich for oxidative addition. |
Module 2: The Nitrogen Trap (Coordination Inhibition)
The Problem: The N-1 nitrogen in imidazo[1,2-a]pyridine is a potent Lewis base (
The Solution: Steric Shielding. You must use ligands that are bulky enough to prevent the substrate's nitrogen from binding to the metal center but flexible enough to allow oxidative addition.
Recommended Ligand Systems:
-
Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos): The lower aryl ring creates a "roof" over the Pd center, physically blocking the approach of the N-heterocycle while allowing the C-X bond to access the metal.
-
NHC Ligands (IPr, IMes): Strong
-donation prevents displacement by the N-lone pair.
Visualizing the Solution
Figure 1: Mechanism of nitrogen-directed catalyst poisoning versus steric shielding using bulky ligands.
Module 3: The Tri-Halo Maze (Regioselectivity & Reactivity)
The Problem: In a 2,3,6-trihalo system, users often assume the C-3 position is most reactive because it is the most nucleophilic (susceptible to electrophilic attack). This is incorrect for Pd-catalyzed cross-coupling.
The Rule of Thumb for Oxidative Addition: Pd(0) prefers electron-deficient bonds.
-
Reactivity Order (Electronic): C-6 > C-8 > C-2 > C-3.
-
Reactivity Order (Bond Strength): C-I > C-Br > C-Cl.
Troubleshooting Scenario:
-
Issue: You want to couple at C-3, but the reaction is messy or yields C-6 products.
-
Cause: You are fighting the electronic bias of the ring.
-
Fix: You must use a C-3 Iodide with C-6/C-2 Chlorides . The bond dissociation energy difference (C-I vs C-Cl) will override the electronic preference for C-6.
Data Table: Halogen Hierarchy in Imidazo[1,2-a]pyridines
| Position | Electronic Character | Reactivity (Same Halogen) | Recommended Halogen for Selectivity |
| C-3 | Electron-Rich (Nucleophilic) | Low (Slow OA) | Iodide (Must be I to react first) |
| C-6 | Electron-Poor (Pyridine-like) | High (Fast OA) | Bromide (Reacts after C-3 I) |
| C-2 | Activated by N-1 | Moderate | Chloride (Reacts last) |
Module 4: Preventing Aggregation (Pd Black)
If your reaction turns from orange/yellow to clear with a black precipitate, your catalyst has aggregated. This is common with tri-halo substrates because the oxidative addition is slow at electron-rich positions (like C-3), leaving Pd(0) vulnerable to aggregation.
Protocol Adjustment:
-
Switch Precatalyst: Stop using
. It is unstable. -
Use Pd(II) Precursors: Use
or with 2-3 equivalents of ligand (e.g., XPhos). -
Solvent Degassing: Tri-halo couplings are sluggish; extended time at heat requires rigorous exclusion of oxygen to prevent ligand oxidation.
Validated Protocol: Sequential Coupling of 3-Iodo-6-bromoimidazo[1,2-a]pyridine
Objective: Selective functionalization of C-3 followed by C-6.
Step 1: C-3 Selective Coupling (The "Hard" Electronic Step)
-
Substrate: 3-iodo-6-bromoimidazo[1,2-a]pyridine.
-
Catalyst:
( ) - Why? Bidentate ligands stabilize Pd against the N-lone pair and dppf is excellent for iodides. -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp:
(Keep mild to preserve the C-6 bromide). -
Checkpoint: Monitor consumption of starting material. The C-Br bond will remain intact due to the weaker bond strength of C-I.
Step 2: C-6 Selective Coupling (The "Easy" Electronic Step)
-
Substrate: Isolated product from Step 1.
-
Catalyst:
( ) + XPhos ( ). -
Base:
(3.0 equiv). -
Solvent: Toluene (
). -
Why: Now that the easy iodide is gone, we need a more active system (XPhos) to activate the C-Br bond and bulky sterics to prevent product inhibition from the now-biaryl system.
Frequently Asked Questions (FAQs)
Q: My reaction works on the 6-bromo analog but fails on the 2,3,6-tribromo analog. Why?
A: The 2,3,6-tribromo substrate is significantly more electron-deficient. While this should help oxidative addition, the multiple halides can lead to "halogen dance" (isomerization) or the formation of stable "rest state" complexes where Pd slides between halides without completing the cycle. Solution: Lower the temperature and use a specific catalyst like
Q: Can I use microwave irradiation to fix the stalling?
A: Use caution. While microwaves accelerate kinetics, they also accelerate catalyst decomposition (Pd black formation). In tri-halo systems, high heat often leads to loss of regioselectivity (coupling at C-6 and C-3 simultaneously). Recommendation: Stick to conventional heating at controlled temperatures (
Q: How do I remove Pd residues from the final imidazopyridine product? A: Imidazopyridines are "sticky" for Pd. Standard silica columns are insufficient. Use a metal scavenger like SiliaMetS® Thiol or wash the organic phase with aqueous N-acetylcysteine or sodium diethyldithiocarbamate.
References
- Mechanisms of Catalyst Deactivation: Title: "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions" Source: BenchChem Technical Support
-
Regioselectivity in Polyhalogenated Heterocycles
-
Imidazopyridine Synthesis & Reactivity
- Title: "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines"
- Source: MDPI (Molecules)
-
URL:[Link]
-
Suzuki Coupling Protocols
- Title: "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles"
- Source: PubMed
-
URL:[Link]
-
Ligand Effects on Selectivity
- Title: "Unconventional Site Selectivity in Palladium-C
- Source: National Science Found
-
URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For complex, polyhalogenated heterocyclic systems such as 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine, this task demands a multi-faceted analytical approach where high-resolution mass spectrometry (HRMS) and elemental analysis serve as cornerstone techniques. This guide provides an in-depth, comparative analysis of the methodologies and data interpretation required to confidently characterize this specific molecule, grounded in the principles of scientific integrity and field-proven expertise.
The inherent challenge with a molecule like this compound lies in its rich isotopic complexity. The presence of bromine (with isotopes 79Br and 81Br in nearly a 1:1 ratio) and chlorine (35Cl and 37Cl in approximately a 3:1 ratio) creates a distinctive isotopic signature that is both a challenge and a powerful confirmatory tool.
Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
HRMS is indispensable for determining the elemental composition of an unknown compound by measuring its mass with extremely high accuracy. For our target molecule, C7H3BrClIN3, the goal is to match the experimentally measured mass to the theoretically calculated mass with an error of less than 5 parts per million (ppm).
Theoretical Mass Calculation
The first step in any HRMS analysis is the calculation of the theoretical monoisotopic mass. This is the mass calculated using the mass of the most abundant isotope of each element.
-
Formula: C7H3BrClIN3
-
Monoisotopic Masses:
-
C: 12.000000
-
H: 1.007825
-
79Br: 78.918337
-
35Cl: 34.968853
-
I: 126.904473
-
N: 14.003074
-
-
Calculated Monoisotopic Mass [M]: 410.8252 Da
-
Calculated Mass for the Protonated Molecule [M+H]+: 411.8330 Da
Comparative Analysis of HRMS Techniques
The choice of ionization source and mass analyzer is critical and depends on the physicochemical properties of the analyte.
| Technique | Ionization Source | Mass Analyzer | Suitability for C7H3BrClIN3 | Rationale & Causality |
| ESI-TOF | Electrospray Ionization | Time-of-Flight | Excellent | ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, minimizing fragmentation. TOF analyzers offer high resolution and fast acquisition speeds, which are crucial for resolving the complex isotopic patterns of this molecule. |
| APCI-Orbitrap | Atmospheric Pressure Chemical Ionization | Orbitrap | Very Good | APCI is suitable for less polar compounds that may not ionize well by ESI. The Orbitrap mass analyzer provides exceptionally high resolution (>100,000 FWHM), which can be advantageous for resolving isobaric interferences, though it may be overkill if the sample is pure. |
| MALDI-FT-ICR | Matrix-Assisted Laser Desorption/Ionization | Fourier-Transform Ion Cyclotron Resonance | Good (with caveats) | MALDI is typically used for large molecules, but can be adapted for small molecules. FT-ICR offers the highest possible resolution and mass accuracy. However, matrix selection can be challenging, and it is a less common technique for routine small molecule analysis. |
Expert Recommendation: For routine and reliable characterization of this compound, ESI-TOF is the recommended starting point due to its compatibility with the molecule's likely properties and its ability to clearly resolve the expected isotopic pattern.
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, facilitating the formation of the [M+H]+ ion.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This method avoids chromatographic complications and provides a stable signal.
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]+ ion (e.g., m/z 100-600). Ensure the instrument resolution is set to >10,000 FWHM.
-
Data Analysis:
-
Identify the monoisotopic peak for the [M+H]+ ion.
-
Compare the measured m/z to the calculated m/z (411.8330).
-
Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Analyze the isotopic pattern and compare it to the theoretically simulated pattern for C7H4BrClIN3+. This provides orthogonal confirmation of the elemental composition.
-
Visualizing the HRMS Workflow
Caption: A typical workflow for HRMS analysis of a small molecule.
Pillar 2: Elemental Analysis for Bulk Purity Confirmation
While HRMS confirms the elemental composition of a single ion, elemental analysis (typically CHN analysis) determines the mass fraction of carbon, hydrogen, and nitrogen in the bulk sample. This technique is crucial for assessing sample purity.
Theoretical Elemental Composition
-
Formula: C7H3BrClIN3
-
Molecular Weight (using isotopic averages): 411.37 g/mol
-
Theoretical Percentages:
-
%C = (7 * 12.011) / 411.37 * 100 = 20.44%
-
%H = (3 * 1.008) / 411.37 * 100 = 0.74%
-
%N = (3 * 14.007) / 411.37 * 100 = 10.21%
-
Challenges and Methodological Considerations
Standard CHN combustion analyzers are optimized for typical organic compounds. The high halogen content in this compound presents a significant challenge. Incomplete combustion can lead to the formation of corrosive species and inaccurate results.
Comparison of Combustion Methods:
| Method | Description | Suitability for Halogenated Compounds | Rationale |
| Standard Combustion | Sample is combusted at ~900-1000°C in a pure oxygen environment. | Poor | May not be sufficient to fully break down the stable C-Halogen bonds, leading to soot formation and low carbon values. Halogens can interfere with detection systems. |
| Combustion with Additives | Catalysts or "combustion aids" like Tungsten(VI) oxide (WO3) or Vanadium(V) pentoxide (V2O5) are added to the sample. | Excellent | These additives promote complete, oxidative combustion at higher effective temperatures, ensuring all carbon is converted to CO2. They also act as halogen scavengers, preventing interference with the detector. |
Expert Recommendation: The use of combustion additives is mandatory for obtaining accurate elemental analysis data for this compound.
Experimental Protocol: Elemental Analysis with Combustion Additives
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents, which would artificially inflate carbon and hydrogen percentages.
-
Weighing: Accurately weigh 1-2 mg of the compound into a tin or silver capsule using a microbalance.
-
Additive Introduction: Add a surplus (e.g., 5-10 mg) of a combustion additive like WO3 directly into the capsule with the sample.
-
Instrument Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature furnace (~950°C) with a pulse of pure O2.
-
Separation and Detection: The resulting combustion gases (CO2, H2O, N2) are passed through a reduction tube and then separated by gas chromatography. Their concentrations are measured by a thermal conductivity detector.
-
Data Validation: The experimental %C, %H, and %N values should be within ±0.4% of the calculated theoretical values to be considered acceptable for a pure sample.
Visualizing the Logic of Analytical Confirmation
Caption: The logical synergy between HRMS and Elemental Analysis.
Conclusion: A Self-Validating System
The structural characterization of this compound relies on a self-validating analytical system. HRMS provides definitive proof of the elemental formula through its high mass accuracy and unique isotopic signature. Elemental analysis complements this by confirming the purity and the relative proportions of key elements in the bulk material. When the experimental results from both techniques align closely with theoretical calculations, researchers can have the highest degree of confidence in the identity and quality of their compound, paving the way for subsequent research and development.
References
There are no direct references available for the specific HRMS and elemental analysis data of this compound. The protocols and principles described are based on standard, widely accepted analytical chemistry knowledge.
A Comparative Guide to the Crystal Structure and X-ray Diffraction Data of Halogenated Imidazo[1,2-a]pyridines
This guide provides an in-depth comparative analysis of the crystal structures of halogenated imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest to researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and bioactive molecules.[1][2][3] Halogenation of this core structure offers a powerful tool to modulate its physicochemical properties, crystal packing, and ultimately, its biological activity.[4][5]
This document will delve into the nuances of their single-crystal X-ray diffraction data, offering a comparative perspective across the halogen series (F, Cl, Br, I). Furthermore, it will provide detailed experimental protocols for crystallographic analysis and present a critical comparison with alternative structural elucidation techniques.
The Influence of Halogenation on Crystal Packing and Molecular Geometry
The introduction of a halogen atom onto the imidazo[1,2-a]pyridine scaffold profoundly influences its solid-state architecture. This is primarily due to the ability of halogens to participate in a variety of intermolecular interactions, most notably halogen bonding, which can significantly alter crystal packing and molecular conformation.[6][7]
A comparative analysis of the crystal structures of 3-halogenated imidazo[1,2-a]pyridines reveals distinct trends as one moves down the halogen group.
-
Fluorine: Due to its high electronegativity and small size, fluorine is a poor halogen bond donor. Instead, C-H···F and other weak hydrogen bonds often dominate the crystal packing of fluorinated imidazo[1,2-a]pyridines.[8][9] The crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, for instance, showcases a three-dimensional network linked by C—H⋯O and C—H⋯F hydrogen bonds.[8] Hirshfeld surface analysis indicates that H⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯F/F⋯H interactions are the most significant contributors to the crystal packing.[8][9]
-
Chlorine and Bromine: Chlorine and bromine are more effective halogen bond donors than fluorine. In the crystal structures of chloro- and bromo-substituted imidazo[1,2-a]pyridines, C-X···N and C-X···O (where X = Cl, Br) halogen bonds are frequently observed, often competing with or complementing traditional hydrogen bonds.[6] These interactions can lead to the formation of distinct supramolecular synthons, influencing the overall crystal packing.
-
Iodine: Iodine is the strongest halogen bond donor in this series. Consequently, iodo-imidazo[1,2-a]pyridines often exhibit prominent C-I···N and C-I···O halogen bonds that play a crucial role in directing the crystal packing.[6] These strong, directional interactions can lead to highly ordered and predictable crystal structures.
The nature of the halogen also impacts key molecular geometry parameters such as bond lengths and angles within the imidazo[1,2-a]pyridine core, albeit to a lesser extent than its influence on intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes representative crystallographic data for a series of 3-halogenated imidazo[1,2-a]pyridines, highlighting the trends in unit cell parameters and space groups. It is important to note that direct comparison should be made with caution, as the substituents on the core ring system can also significantly influence these parameters.
| Compound | Halogen | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | F | Monoclinic | P2₁/n | 8.9783 | 9.4796 | 12.8510 | 97.436 | [8] |
| 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one | F | Monoclinic | P2₁/c | 12.3456 | 7.9876 | 10.8978 | 108.978 | [10] |
| Representative Chloro-imidazo[1,2-a]pyridine | Cl | Orthorhombic | Pca2₁ | Data not available in initial search | Data not available in initial search | Data not available in initial search | - | - |
| Representative Bromo-imidazo[1,2-a]pyridine | Br | Monoclinic | P2₁/c | Data not available in initial search | Data not available in initial search | Data not available in initial search | Data not available in initial search | - |
| Representative Iodo-imidazo[1,2-a]pyridine | I | Monoclinic | P2₁/n | Data not available in initial search | Data not available in initial search | Data not available in initial search | Data not available in initial search | - |
Experimental Protocol: Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the crucial first step for a successful X-ray diffraction experiment.[13][14][15] The following is a generalized protocol for the crystallographic analysis of halogenated imidazo[1,2-a]pyridines.
Step 1: Crystal Growth
-
Purification: The compound of interest must be of high purity. Recrystallization or chromatography is often necessary.
-
Solvent Selection: Choose a solvent or a solvent system in which the compound is moderately soluble. Slow evaporation of a dilute solution, slow cooling of a saturated solution, or vapor diffusion are common techniques.[13]
-
Nucleation Control: Minimize nucleation sites by using clean glassware and filtering the solution. Fewer nucleation sites promote the growth of larger, higher-quality crystals.[13]
-
Patience: Crystal growth can take from hours to weeks. Avoid disturbing the crystallizing solution.[13]
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high resolution and completeness.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization program such as SHELXL.[16][17][18] This process involves adjusting atomic coordinates, displacement parameters, and site occupancies to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of halogenated imidazo[1,2-a]pyridines.
Comparison with Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other techniques offer complementary data and can be invaluable when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the constitution and configuration of molecules in solution.[19][20][21][22]
-
Advantages:
-
Does not require crystalline material.
-
Provides detailed information about the connectivity of atoms through techniques like COSY, HSQC, and HMBC.
-
Can provide insights into molecular dynamics and conformation in solution through NOE experiments.
-
-
Limitations:
-
Provides an average structure in solution, which may differ from the solid-state conformation.
-
Does not directly provide information about crystal packing and intermolecular interactions.
-
Can be challenging to interpret for complex molecules with overlapping signals.
-
Computational Chemistry
Computational methods, particularly crystal structure prediction (CSP), are increasingly used to explore the potential solid-state forms of a molecule.[23][24][25][26][27]
-
Advantages:
-
Can predict possible polymorphs and their relative stabilities.
-
Provides insights into the energetic landscape of crystallization.
-
Can be used to rationalize observed crystal packing and predict the effects of substituents.
-
-
Limitations:
-
Computationally expensive, especially for flexible molecules.
-
The accuracy of the predictions is highly dependent on the force field or quantum mechanical method used.
-
Does not provide experimental validation of the predicted structures.
-
Figure 2: A comparison of key techniques for the structural elucidation of halogenated imidazo[1,2-a]pyridines.
Conclusion
The halogenation of imidazo[1,2-a]pyridines provides a versatile strategy for tuning their solid-state properties and biological activities. Single-crystal X-ray diffraction is an indispensable tool for understanding the intricate details of their crystal structures, revealing the profound influence of the halogen atom on intermolecular interactions and crystal packing. While X-ray crystallography remains the gold standard for solid-state structural determination, a comprehensive understanding of these important molecules is best achieved through a synergistic approach that combines crystallographic data with insights from NMR spectroscopy and computational modeling. This integrated approach is essential for the rational design of new imidazo[1,2-a]pyridine-based therapeutics and functional materials.
References
-
Latifi, R. User guide to crystal structure refinement with SHELXL. (n.d.). Retrieved from [Link]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 397-423.
- Day, G. M. (2011). Computational prediction of organic crystal structures and polymorphism. Crystallography Reviews, 17(1), 3-52.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Ding, Y. (2020). Computational prediction of organic crystal structures. UCL (University College London).
- Taniguchi, T., Fukasawa, R., & Maeda, T. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1789-1798.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
- Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-359.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 397-423.
- Taniguchi, T., & Fukasawa, R. (2025).
- Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
- Müller, P. (2006). Crystal structure refinement. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Biologically active imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Request PDF | NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7).
- Hasanov, K. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
- Katritzky, A. R., et al. (2006). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 71(20), 7847–7850.
- Hasanov, K. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Single crystal X-ray diffraction. (n.d.). Rigaku.
- Guseinov, F. I., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-tri fluoro-1-(7-methyl imidazo[1,2-a]pyridin-3-yl)et han-1-one.
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(24), 5944.
- Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids. (2018).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22313–22327.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega, 9(2), 1649–1679.
- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934.
- Guseinov, F. I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines. (2020). ACS Figshare.
- Hasanov, K. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
-
Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38481–38493.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2018). Open Journal of Medicinal Chemistry, 8(3), 39-50.
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Crystals, 11(2), 209.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]
-
C-halogen···π interactions and their influence on molecular conformation and crystal packing: A database study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]
-
(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). (n.d.). ResearchGate. Retrieved from [Link]
- CCDC 893788: Experimental Crystal Structure Determination. (n.d.). Research Explorer The University of Manchester.
- Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. (2012). Organic letters, 14(24), 6294–6297.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Search - Access Structures [ccdc.cam.ac.uk]
- 13. How To [chem.rochester.edu]
- 14. rigaku.com [rigaku.com]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 21. researchgate.net [researchgate.net]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. tandfonline.com [tandfonline.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 26. annualreviews.org [annualreviews.org]
- 27. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine proper disposal procedures
Executive Summary & Compound Profile
Objective: This guide defines the safe handling, stabilization, and disposal workflow for 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine .
Expert Insight: As a Senior Application Scientist, I must emphasize that this is not a generic organic waste. This compound is a poly-halogenated heteroaromatic containing three distinct halogens: Bromine (Br), Chlorine (Cl), and Iodine (I).[1] The presence of the Iodine atom at the C-3 position is chemically significant; the C-I bond is weaker than C-Br or C-Cl, making this compound susceptible to photolytic cleavage (homolysis) and potential release of free iodine (
Critical Disposal Constraint: Due to the high halogen mass percentage, this waste cannot be processed in standard fuel-blending programs used for non-halogenated organics.[1] It requires high-temperature incineration with specific acid-gas scrubbing capabilities to neutralize the resulting hydrogen halides (HCl, HBr, HI).[1]
Compound Data Table
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Identification |
| Physical State | Solid (Powder/Crystalline) | Particle containment required (prevent dust) |
| Halogen Content | High (Cl, Br, I present) | Mandatory segregation into "Halogenated" stream |
| Reactivity | Light-sensitive (C-I bond); Incompatible with Oxidizers | Requires amber glass; Keep away from peroxides/nitrates |
| Waste Class | Hazardous Chemical Waste | RCRA classification required (likely D003 or characteristic) |
Pre-Disposal Stabilization & Segregation
Before moving the material to the waste accumulation area, you must stabilize the compound to prevent container pressurization or degradation.[1]
A. Chemical Segregation (The "Zero-Mix" Rule)
-
Do NOT Mix with Oxidizers: Never add this compound to waste containers containing strong oxidizers (e.g., Nitric Acid, Permanganates).[1] Oxidation of the iodide moiety can release toxic, corrosive Iodine vapor (
).[1] -
Do NOT Mix with Strong Acids: Contact with strong acids can liberate hydrogen halide gases.[1]
-
Correct Stream: Segregate strictly into Solid Halogenated Organic Waste .[1] If the compound is in solution (e.g., dissolved in DMSO or DCM), it goes to Liquid Halogenated Organic Waste .[1]
B. Packaging for Stability
-
Light Protection: Because of the 3-iodo position's photosensitivity, waste containing high concentrations of this intermediate should be double-bagged in opaque yellow/black waste bags or stored in amber glass jars inside the primary waste drum.
-
Container Material: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the compound is wet or in solution, as free halides can corrode metal drums over time.[1]
Operational Disposal Workflow
This protocol ensures a self-validating chain of custody from the bench to the Environmental Health & Safety (EHS) pickup.
Step 1: Waste Characterization
Determine the state of the waste.[2] Is it pure solid (expired/unused) or a reaction mixture?
-
If Solid: Place in a wide-mouth HDPE jar.
-
If Liquid (Reaction Mix): Ensure the solvent is compatible (e.g., Dichloromethane, Ethyl Acetate).[1]
Step 2: Labeling (The "3-Halogen" Rule)
Standard generic labels are insufficient. You must explicitly list all three halogens on the waste tag.
-
Why? Incineration facilities calculate "Halogen Load" to adjust their scrubber pH.[1] Undisclosed iodine can cause emission spikes.[1]
-
Label Text: "Hazardous Waste: this compound. Contains: Bromine, Chlorine, Iodine."[1][3]
Step 3: Accumulation
Store in a Satellite Accumulation Area (SAA). Ensure the container is "closed" (lid tight) unless adding waste. Secondary containment is mandatory to capture potential leaks.[1]
Visual Logic: Disposal Decision Tree
The following diagram illustrates the critical decision points for disposing of this specific poly-halogenated compound.
Caption: Operational workflow for segregating and packaging poly-halogenated imidazopyridine waste to ensure compatibility with incineration protocols.
Regulatory Compliance (RCRA & EPA)
While this specific compound may not have a unique "P" or "U" list code, it falls under strict regulatory categories due to its toxicity and halogen content.[1]
-
RCRA Classification:
-
Generator Responsibility: You are legally required to characterize the waste. Due to the lack of a specific CAS-linked RCRA code, the safest and most compliant route is to classify it as "Hazardous Waste, Solid, N.O.S.[1] (Not Otherwise Specified)" with the technical name included in parentheses.
Emergency Contingencies
-
Spill Procedure:
-
Evacuate: If dust is airborne, clear the immediate area.[1][5]
-
PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1][6] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Cleanup: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to pick up the solid. Place all cleanup materials into the Solid Halogenated Waste container.
-
Decontamination: Wipe the surface with a mild detergent and water.
-
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Codes (F-List)." RCRA Regulations. Available at: [Link]
-
Sigma-Aldrich. "Safety Data Sheet: 6-Bromo-8-iodoimidazo[1,2-a]pyridine (Analog)." Merck KGaA.[1] (Accessed via Search).
-
National Institutes of Health (NIH). "Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines." PubMed Central.[1] Available at: [Link]
Sources
Personal protective equipment for handling 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Executive Summary & Risk Context
6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals (e.g., via Suzuki, Sonogashira, or Buchwald couplings).[1]
The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in vendor catalogs due to a lack of chronic toxicity data, its structural properties dictate a higher tier of caution. The presence of three distinct halogen atoms renders it chemically reactive and potentially photolabile (sensitive to light), capable of generating radical species or free iodine upon degradation. Furthermore, poly-halogenated fused aromatics possess high lipophilicity, increasing the risk of dermal absorption .
Core Directive: Treat this compound as a Potent Unknown . Do not rely solely on the "Irritant" label. Implement a containment strategy that assumes potential sensitization and cumulative toxicity.
Hazard Profiling & Structural Alerts
| Feature | Hazard Implication | Operational Consequence |
| Poly-halogenation (Br, Cl, I) | High lipophilicity; potential for rapid dermal absorption. | Double-gloving is mandatory. Standard nitrile may offer insufficient breakthrough time if dissolved in organic solvents. |
| C–I Bond (Position 3) | Weak bond energy; susceptible to homolytic cleavage by UV/visible light. | Amber glassware required. Degraded product may release corrosive iodine ( |
| Imidazo[1,2-a]pyridine Core | Structural similarity to bioactive alkaloids; potential biological activity. | Zero-inhalation policy. All solid handling must occur within a certified fume hood or glovebox. |
| Physical State (Solid) | Fine crystalline powder; prone to static charge and aerosolization. | Static control measures (antistatic gun/bar) are necessary during weighing to prevent particle dispersal. |
Personal Protective Equipment (PPE) Matrix
This matrix stratifies protection based on the physical state of the compound, which is the primary driver of exposure risk.
Scenario A: Solid Handling (Weighing, Aliquoting)
Primary Risk: Inhalation of dust and surface contamination.
| Zone | Equipment | Specification & Causality |
| Respiratory | Engineering Control | Primary: Chemical Fume Hood (Face velocity 80–100 fpm). Secondary (if hood unavailable): PAPR (Powered Air Purifying Respirator) with HEPA filters. N95 is insufficient for high-potency powders. |
| Dermal (Hands) | Double Nitrile | Inner: 4 mil Nitrile (Bright color, e.g., orange). Outer: 5–8 mil Nitrile (Dark color, e.g., blue). Why: Visual breach detection. If the inner orange shows through a tear in the blue, change immediately. |
| Ocular | Safety Goggles | Tightly fitting unvented or indirect-vent goggles. Safety glasses with side shields are inadequate for fine powders that can drift around lenses. |
| Body | Lab Coat + Apron | Tyvek® sleeves or a disposable apron over a standard cotton lab coat to prevent dust entrapment in fabric fibers. |
Scenario B: Solution Phase (Reaction Setup, Workup)
Primary Risk: Permeation through gloves (Solvent Carrier Effect).
| Zone | Equipment | Specification & Causality |
| Dermal (Hands) | Laminate / Barrier | Required if using DCM or Chloroform. Silver Shield® or chemically resistant laminate gloves under outer nitrile gloves. Why: Halogenated solvents (common for this substrate) permeate nitrile in <2 minutes, carrying the toxin through the skin. |
| Ocular | Face Shield | Wear over safety glasses during workup (separations) to protect against pressurized solvent splash. |
The "Barrier Protocol": Step-by-Step Workflow
This protocol uses a self-validating logic flow to ensure safety before the container is opened.
Phase 1: Pre-Operation Validation
-
Airflow Check: Verify fume hood flow monitor reads "Safe" or use a vane anemometer to confirm >80 fpm face velocity.
-
Glove Integrity Test: Inflate outer gloves with air, twist the cuff, and check for pinhole leaks. Do not skip this step.
-
Static Neutralization: If the powder clings to the glass, use an ionizing anti-static gun on the spatula and weigh boat.
Phase 2: Active Handling
-
The "6-Inch Rule": Perform all manipulations at least 6 inches inside the hood sash.
-
Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.
-
Light Protection: Wrap reaction vessels in aluminum foil or use amber glassware immediately to prevent iodine debromination/deiodination.
Phase 3: Decontamination & Doffing
-
Solvent Wash: Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol (or compatible solvent) before returning it to storage.
-
Glove Removal: Use the "Beak Method" (pulling one glove off using the other, turning it inside out) to ensure no skin contact with the outer surface.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.
Visual Logic: Decision & Safety Flow
The following diagram illustrates the critical decision points for PPE selection based on the operational state.
Caption: Decision tree for PPE selection emphasizing the critical switch to laminate gloves when halogenated solvents are involved.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep. Sweeping generates dust. Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.
-
Solution Spill: Cover with an absorbent pad. If the solvent is volatile (DCM), evacuate the immediate area until vapors dissipate via the fume hood.
Disposal (Critical)
Do not mix with general organic waste if possible.
-
Segregation: Due to the high halogen content (Br, Cl, I), this compound should be disposed of in the "Halogenated Organic Waste" stream.
-
Labeling: Clearly tag the waste container with "Poly-halogenated Heterocycle - Potential Sensitizer."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3][4] United States Department of Labor. [Link][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
